An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
This guide provides a comprehensive technical overview of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a fluorinated pyridine derivative of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, validated synthetic routes, spectroscopic signatures, and safety protocols. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the handling and application of this versatile chemical building block.
Introduction and Strategic Importance
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in modern agrochemicals and pharmaceuticals.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[2][3] Specifically, the -CF3 group is a potent electron-withdrawing moiety that can increase metabolic stability, enhance binding affinity, and improve membrane permeability by increasing lipophilicity.[2]
The subject molecule combines the electronic effects of the -CF3 group with a methoxy (-OCH3) ether and a reactive hydroxyl (-OH) group on a pyridine scaffold. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of bioactive compounds.[4] Its utility stems from the strategic placement of functional groups that allow for selective chemical modifications.
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is paramount for its effective use in synthesis and research. The key physicochemical data for 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol are summarized below.
| Property | Value | Source |
| CAS Number | 1227513-61-2 | BLDpharm[4] |
| Molecular Formula | C7H6F3NO2 | Derived |
| Molecular Weight | 193.12 g/mol | Derived |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage | Store locked up in a cool, dry, well-ventilated place.[5] | General Chemical Supplier Recommendations |
The structure features a pyridine ring substituted at the 2, 4, and 6 positions. The strong electronegativity of the fluorine atoms in the -CF3 group significantly influences the electron density of the pyridine ring, affecting its reactivity and the acidity of the 4-hydroxyl proton.
Synthesis and Mechanistic Considerations
A plausible synthetic pathway could start from a precursor like 2,6-dichloro-4-nitropyridine. The workflow illustrates a conceptual pathway; specific reagents and conditions would require laboratory optimization.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Rationale:
-
Trifluoromethylation: Introducing the -CF3 group early is often strategic. Reagents like Ruppert's reagent (TMSCF3) or copper-mediated trifluoromethylation protocols are standard choices for this transformation on aromatic systems.[2]
-
Selective SNAr: The high reactivity of halogens on an electron-deficient pyridine ring allows for sequential nucleophilic aromatic substitution (SNAr). The methoxy group can be installed by reacting a chloro-substituted intermediate with sodium methoxide. The choice of solvent (e.g., methanol or a polar aprotic solvent like DMF) is critical to ensure solubility and reaction rate.
-
Formation of the Hydroxyl Group: The final step would involve the conversion of a remaining substituent (like a chlorine atom) at the 4-position to a hydroxyl group, often using a strong base like sodium hydroxide at elevated temperatures.
This step-wise approach provides regiochemical control, which is essential for synthesizing a specific isomer.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. While specific spectra for this exact molecule are not published, we can predict the key signatures based on its functional groups and related structures.[6][7][8]
¹H NMR (Proton NMR):
-
Methoxy Protons (-OCH₃): A singlet peak expected around δ 3.9-4.1 ppm.
-
Aromatic Protons (Pyridine Ring): Two singlets or narrow doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the C3 and C5 positions. The electron-withdrawing nature of the -CF3 group will likely shift these signals downfield.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration.
¹³C NMR (Carbon NMR):
-
Pyridine Carbons: Signals for the six carbons of the pyridine ring, with carbons attached to electronegative groups (C2, C4, C6) showing distinct shifts. The carbon of the -CF3 group will appear as a quartet due to C-F coupling.
-
Methoxy Carbon (-OCH₃): A signal expected around δ 55-60 ppm.
FT-IR (Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-O Stretch (Ether): Asymmetric and symmetric stretching vibrations for the C-O-C bond of the methoxy group, typically found around 1210-1310 cm⁻¹ and 1010-1050 cm⁻¹, respectively.[7]
-
C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) in an ESI-MS spectrum would be expected at m/z corresponding to the molecular weight (193.12 for [M+H]⁺ in positive mode or 192.11 for [M-H]⁻ in negative mode).
Chemical Reactivity and Applications
The utility of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol as a research chemical is defined by the reactivity of its functional groups.
Caption: Reactivity map showing the primary functional handles.
-
The 4-Hydroxyl Group: This is the most versatile functional handle. It can be readily deprotonated to form an alkoxide, which can then act as a nucleophile in a variety of reactions:
-
O-Alkylation (Williamson Ether Synthesis): To introduce diverse alkyl or aryl side chains.
-
O-Acylation: To form esters.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate or tosylate) for subsequent nucleophilic substitution reactions, including the introduction of amines or other functionalities.
-
-
The Pyridine Ring: The pyridine ring is electron-deficient due to the ring nitrogen and the powerful -CF3 group. This deactivation makes it resistant to standard electrophilic aromatic substitution. However, the ring can participate in metal-catalyzed cross-coupling reactions if a halogen is present at the 3 or 5 position.
Applications in Drug Discovery and Agrochemicals: This molecule is a classic example of a "building block" in chemical synthesis.[4] Its derivatives are investigated for a wide range of biological activities. The trifluoromethylpyridine motif is found in numerous active ingredients, including herbicides and pharmaceutical candidates.[1] Researchers utilize this scaffold to perform structure-activity relationship (SAR) studies, systematically modifying the groups at the 4-position to optimize a compound's potency, selectivity, and pharmacokinetic profile.
Safety, Handling, and Storage
As a laboratory chemical, 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol requires careful handling in a controlled environment. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar trifluoromethylpyridines provides a strong basis for safety protocols.[5][9][10][11]
Hazard Identification (Based on Analogs):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][11]
-
Skin Irritation: Causes skin irritation.[12]
-
Eye Irritation: Causes serious eye irritation.[12]
-
Respiratory Irritation: May cause respiratory irritation.[12]
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[5][13]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[12]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Sweep up and place in a suitable, closed container for disposal.[5] Avoid dust formation.[5]
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and store locked up.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] The material can often be disposed of via licensed chemical destruction or controlled incineration.[5]
Conclusion
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a strategically important fluorinated heterocyclic compound. Its value lies in the unique interplay of its methoxy, trifluoromethyl, and hydroxyl functional groups, which provide a versatile platform for synthetic elaboration. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols is essential for leveraging its full potential in the design and synthesis of novel molecules for the pharmaceutical and agrochemical industries.
References
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems/24485/S25134A.pdf]
- Acros PharmaTech Limited. SAFETY DATA SHEET. [URL: https://www.acros.com/p/en/msds/APT_msds_10000030248_EN.pdf]
- Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884d3e2]
- BLDpharm. 1227513-61-2|2-Methoxy-6-(trifluoromethyl)pyridin-4-ol. [URL: https://www.bldpharm.com/products/1227513-61-2.html]
- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/msdspro-assets/sds/9999/L19/L19842.pdf]
- Fluorochem Ltd. Safety Data Sheet. [URL: https://www.fluorochem.co.uk/sds/F757202]
- Amfluoro. 2-Methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-methanol. [URL: https://www.amfluoro.com/goods-1804931-19-8.html]
- Angene Chemical. Safety Data Sheet. [URL: https://www.angenechemical.com/msds/1065103-97-0.pdf]
- Nishihara, A., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 153-167. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6093206/]
- ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol synthesis. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/2_170886-13-2_EN.htm]
- PharmaSources.com. 2-Methoxy-6-(trifluoromethyl)pyridine. [URL: https://www.pharmasources.com/products/2-methoxy-6-trifluoromethyl-pyridine-cas-34486-18-5-950798-1.html]
- ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol | 170886-13-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258319.htm]
- PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10953849]
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(9), 1172-1184. [URL: https://www.jocpr.com/articles/vibrational-spectroscopic-ftir-ftraman-and-nmr-and-dft-analysis-of-2methoxy3trifluoromethyl-pyridine.pdf]
- ChemicalBook. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258320.htm]
- Francisco, A. I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL: https://www.mdpi.com/1420-3049/30/14/3009]
- ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine | Request PDF. [URL: https://www.researchgate.net/publication/283038670_Vibrational_spectroscopic_FT-IR_FT-Raman_and_NMR_and_DFT_analysis_of_2-methoxy-3-trifluoromethyl_pyridine]
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/39063548/]
- ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [URL: https://www.researchgate.net/publication/283038670_Vibrational_spectroscopic_FT-IR_FT-Raman_and_NMR_and_DFT_analysis_of_2-methoxy-3-trifluoromethyl_pyridine]
- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0283]
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [URL: https://www.jubilantbiosys.com/wp-content/uploads/2021/08/2-Fluoro-6-trifluoromethyl-pyridine.pdf]
- US EPA. Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displaydetails&selectedSubstanceId=17297029]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1227513-61-2|2-Methoxy-6-(trifluoromethyl)pyridin-4-ol|BLD Pharm [bldpharm.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. angenechemical.com [angenechemical.com]
